Cas no 83104-86-3 (Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester)

Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester structure
83104-86-3 structure
Product Name:Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester
CAS番号:83104-86-3
MF:C23H20O10
メガワット:456.398907661438
CID:708722
PubChem ID:467296
Update Time:2024-10-27

Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester 化学的及び物理的性質

名前と識別子

    • Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester
    • (-)-Epicatechin-3-(3''-O-methyl) gallate
    • (-)-ECG-3''-O-ME
    • (-)-(2R,3R)-5,7-dihydroxy-2-(3',4'-dihydroxy-phenyl)-chroman-3-yl 3'',4''-dihydroxy-5''-methoxybenzoate
    • (-)-3''-Me-ECG
    • (-)-EPICATECHIN 3-(3'-O-METHYL)GALLATE
    • (-)-epicatechin 3-O-(3'-O-methyl)-gallate
    • (-)-epicatechin gallate-3''-O-Me
    • (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4-dihydroxy-5-methoxybenzoate
    • (2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-2H-1-benzopyran-3-yl 3,4-dihydroxy-5-methoxybenzoate
    • (-)-Epicatechin 3-(3''-O-methyl)gallate
    • 3,4-Dihydroxy-5-methoxy-benzoic acid (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester
    • Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester, (2R-cis)- (ZCI)
    • (-)-Epicatechin 3-(3′′-O-methyl)gallate
    • Epicatechin 3-O-(3-O-methyl)gallate
    • BDBM50296236
    • [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-chroman-3-yl] 3,4-dihydroxy-5-methoxy-benzoate
    • 83104-86-3
    • CHEBI:136553
    • CHEMBL158521
    • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4-dihydroxy-5-methoxybenzoate
    • FS-7487
    • epicatechin 3-(3'-O-methylgallate)
    • 3-O-(3-Methylgalloyl)epicatechin
    • DTXSID501292655
    • 3,4-Dihydroxy-5-methoxy-benzoic acid (2R,3R)-2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chroman-3-yl ester
    • Epicatechin 3-O-(3-O-methylgallate)
    • AKOS040761682
    • (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl 3,4-dihydroxy-5-methoxybenzoate
    • LMPK12020093
    • [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate
    • epicatechin 3-O-(3'-O-methylgallate)
    • (-)-epicatechin 3-(3'-O-methylgallate)
    • (-)-epicatechin 3-O-(3'-O-methylgallate)
    • HY-N8802
    • (-)-Epicatechin 3-(3-O-methylgallate)
    • CS-0149099
    • インチ: 1S/C23H20O10/c1-31-19-6-11(5-17(28)21(19)29)23(30)33-20-9-13-15(26)7-12(24)8-18(13)32-22(20)10-2-3-14(25)16(27)4-10/h2-8,20,22,24-29H,9H2,1H3/t20-,22-/m1/s1
    • InChIKey: XGTBMCGGGJLOPS-IFMALSPDSA-N
    • ほほえんだ: O([C@@H]1CC2C(=CC(=CC=2O[C@@H]1C1C=CC(O)=C(O)C=1)O)O)C(C1C=C(O)C(O)=C(OC)C=1)=O

計算された属性

  • せいみつぶんしりょう: 456.10600
  • どういたいしつりょう: 456.10564683g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 10
  • 重原子数: 33
  • 回転可能化学結合数: 5
  • 複雑さ: 676
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 166Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.69±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 248-250°C(ぶんかい)
  • ようかいど: ほとんど溶けない(0.037 g/l)(25ºC)、
  • PSA: 166.14000
  • LogP: 2.83060

Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E88640-5mg
(-)-ECG-3''-O-ME
83104-86-3 ,HPLC≥95%
5mg
¥3728.0 2023-09-07
TargetMol Chemicals
TN3965-5 mg
(-)-Epicatechin-3-(3''-O-methyl) gallate
83104-86-3 98%
5mg
¥ 3,610 2023-07-11
TargetMol Chemicals
TN3965-1 mL * 10 mM (in DMSO)
(-)-Epicatechin-3-(3''-O-methyl) gallate
83104-86-3 98%
1 mL * 10 mM (in DMSO)
¥ 3,710 2023-07-11
TargetMol Chemicals
TN3965-5mg
(-)-Epicatechin-3-(3''-O-methyl) gallate
83104-86-3
5mg
¥ 3610 2024-07-20
TargetMol Chemicals
TN3965-1 ml * 10 mm
(-)-Epicatechin-3-(3''-O-methyl) gallate
83104-86-3
1 ml * 10 mm
¥ 3710 2024-07-20
Key Organics Ltd
FS-7487-5mg
(-)-Epicatechin-3-(3”-O-methyl) gallate
83104-86-3 >95%
5mg
£616.69 2025-02-09

Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

合成方法 2

はんのうじょうけん
1.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
リファレンス
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

合成方法 3

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  1.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

合成方法 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 1.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
リファレンス
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

合成方法 5

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

合成方法 6

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  3 h, reflux
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  6 h, rt
リファレンス
Regiospecific and enantioselective synthesis of methylated metabolites of tea catechins
Wan, Sheng Biao; et al, Tetrahedron, 2006, 62(25), 5897-5904

合成方法 7

はんのうじょうけん
1.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Water ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.3 Reagents: Sulfuric acid ;  1 h, pH 2, rt
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  1.5 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
2.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

合成方法 8

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  1.5 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

合成方法 9

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  6 h, rt
リファレンス
Regiospecific and enantioselective synthesis of methylated metabolites of tea catechins
Wan, Sheng Biao; et al, Tetrahedron, 2006, 62(25), 5897-5904

合成方法 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  24 h, rt
リファレンス
Synthesis of (-)-epicatechin 3-(3-O-methylgallate) and (+)-catechin 3-(3-O-methylgallate), and their anti-inflammatory activity
Iijima, Takashi; et al, Chemistry & Biodiversity, 2009, 6(4), 520-526

合成方法 11

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
リファレンス
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

合成方法 12

はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  10 min, 0 °C
1.3 Solvents: Dichloromethane ;  48 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  24 h, rt
リファレンス
Synthesis of (-)-epicatechin 3-(3-O-methylgallate) and (+)-catechin 3-(3-O-methylgallate), and their anti-inflammatory activity
Iijima, Takashi; et al, Chemistry & Biodiversity, 2009, 6(4), 520-526

合成方法 13

はんのうじょうけん
1.1 Reagents: Sodium tetraborate Solvents: Water ;  1 h, rt
1.2 Reagents: Sodium hydroxide ;  12 h, rt
1.3 Reagents: Sulfuric acid ;  1 h, pH 2, rt
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 1.5 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
2.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
リファレンス
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

合成方法 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Silver oxide (Ag2O) Solvents: Water ;  rt → 0 °C; 24 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  10 min, rt
2.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  10 min, 0 °C
2.3 Solvents: Dichloromethane ;  48 h, 0 °C
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  24 h, rt
リファレンス
Synthesis of (-)-epicatechin 3-(3-O-methylgallate) and (+)-catechin 3-(3-O-methylgallate), and their anti-inflammatory activity
Iijima, Takashi; et al, Chemistry & Biodiversity, 2009, 6(4), 520-526

合成方法 15

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  -20 °C; 1.5 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
リファレンス
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

合成方法 16

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, rt
1.2 rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide ,  Silver oxide (Ag2O) Solvents: Water ;  rt → 0 °C; 24 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  10 min, rt
3.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  10 min, 0 °C
3.3 Solvents: Dichloromethane ;  48 h, 0 °C
4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  24 h, rt
リファレンス
Synthesis of (-)-epicatechin 3-(3-O-methylgallate) and (+)-catechin 3-(3-O-methylgallate), and their anti-inflammatory activity
Iijima, Takashi; et al, Chemistry & Biodiversity, 2009, 6(4), 520-526

合成方法 17

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine ;  rt; 4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Water ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
2.3 Reagents: Sulfuric acid ;  1 h, pH 2, rt
3.1 Reagents: Triethylamine Solvents: Acetonitrile ;  1.5 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
3.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

合成方法 18

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine ;  rt; 4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium tetraborate Solvents: Water ;  1 h, rt
2.2 Reagents: Sodium hydroxide ;  12 h, rt
2.3 Reagents: Sulfuric acid ;  1 h, pH 2, rt
3.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 1.5 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
3.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
リファレンス
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester Raw materials

Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester Preparation Products

推奨される供給者
Shanghai Hongxiang Biomedical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Yunnanjiuzhen
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Yunnanjiuzhen